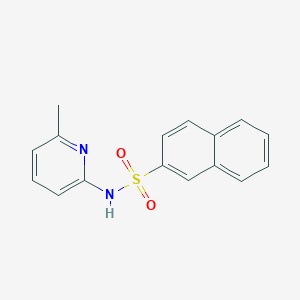

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide

Description

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted at the 2-position with a sulfonamide group linked to a 6-methylpyridin-2-yl moiety. This compound has garnered attention in pharmacological research due to its modular structure, enabling interactions with diverse biological targets.

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-12-5-4-8-16(17-12)18-21(19,20)15-10-9-13-6-2-3-7-14(13)11-15/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFNWOFGPYTYTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353833 | |

| Record name | N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

415694-24-5 | |

| Record name | N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide typically involves the reaction of 6-methylpyridin-2-amine with naphthalene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides

Reduction: Formation of amines or sulfides

Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Sulfonamide Backbones

Table 1: Key Sulfonamide Derivatives and Their Activities

Key Observations:

- Pyridinyl vs. Adamantane Substitutions : The 6-methylpyridin-2-yl group in the target compound confers receptor selectivity (e.g., nAChRs), whereas adamantane-containing derivatives exhibit antioxidant properties due to their rigid, lipophilic structure .

- Benzylpiperidine Modifications : Substitutions with benzylpiperidine enhance interactions with BuChE, likely due to complementary hydrophobic and π-π stacking interactions in the enzyme’s active site .

Functional Analogues with Varied Backbones

Table 2: Non-Sulfonamide Analogues with Shared Pharmacophores

Key Observations:

- Sulfonamide vs. Benzamide : The replacement of sulfonamide with benzamide (as in 4-(allyloxy)-N-(6-methylpyridin-2-yl)benzamide) reduces steric bulk but maintains nAChR modulation, suggesting the 6-methylpyridin-2-yl group is critical for receptor engagement .

- Electrochemical Properties: Ferrocene-containing derivatives (e.g., ) highlight the versatility of sulfonamide scaffolds in non-pharmacological applications, though these are absent in the target compound .

Discussion of Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The naphthalene moiety in this compound increases lipophilicity (logP ~3–4 estimated), enhancing membrane permeability compared to adamantane or benzamide analogues .

- Solubility : Sulfonamide derivatives generally exhibit moderate aqueous solubility, which can be modulated via pyridinyl or piperidine substitutions .

Biological Activity

N-(6-methylpyridin-2-yl)naphthalene-2-sulfonamide is a compound of growing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a naphthalene core substituted with a sulfonamide group and a methylpyridine moiety. The sulfonamide group is known for its role in various biological activities, including enzyme inhibition and receptor binding.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to bind to enzyme active sites, thereby inhibiting their function. This inhibition can disrupt critical biological processes, which may lead to antimicrobial or therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to established antibiotics like amoxicillin .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Amoxicillin (16 µg/mL) |

| Escherichia coli | 16 µg/mL | Norfloxacin (32 µg/mL) |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Studies have shown that it can inhibit several key enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to dysregulated metabolism .

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (µM) | Reference Compound |

|---|---|---|

| Carbonic Anhydrase | 0.5 | Acetazolamide (1.5) |

| Urease | 0.8 | Thiourea (1.0) |

Case Studies and Research Findings

- Antidepressant Activity : A study highlighted the compound's potential in modulating neuropsychiatric conditions, showing significant antidepressant effects at low dosages (MED 0.1 mg/kg). This suggests that this compound may serve as a lead compound for developing new antidepressants .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of this compound on tumor cell lines revealed promising results, indicating its potential as an anticancer agent. The compound showed selective cytotoxicity against cancer cells while sparing normal cells .

- In Vivo Studies : In vivo toxicity assessments demonstrated that the compound had a favorable safety profile, with no significant adverse effects observed in animal models during chronic dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.